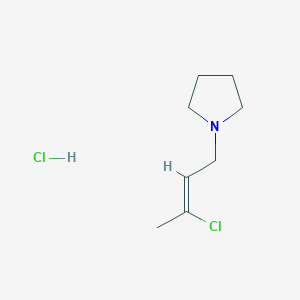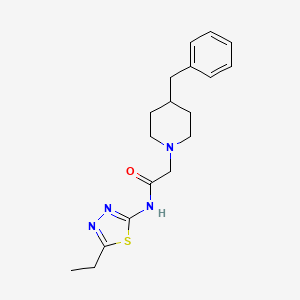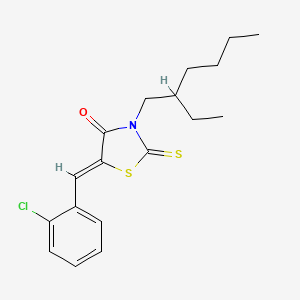![molecular formula C17H19ClFNO B5329167 N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride CAS No. 1049678-36-5](/img/structure/B5329167.png)
N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride, also known as FPBA, is a chemical compound that belongs to the class of selective dopamine D3 receptor antagonists. It is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions.
作用機序
N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic system of the brain. By blocking the activity of these receptors, this compound can modulate the release of dopamine and other neurotransmitters, leading to various physiological and behavioral effects. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dosage and route of administration. In general, this compound can modulate the release of dopamine and other neurotransmitters, leading to changes in synaptic plasticity, reward processing, and motor function. This compound has also been shown to have anti-inflammatory and neuroprotective effects in certain pathological conditions.
実験室実験の利点と制限
N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride has several advantages for lab experiments, such as its high selectivity for dopamine D3 receptors and its ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its relatively low potency and its potential for off-target effects. Researchers should carefully consider these factors when designing experiments with this compound.
将来の方向性
There are several future directions for research on N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride, such as the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, the development of more potent and selective dopamine receptor antagonists, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of advanced imaging and electrophysiological techniques may provide new insights into the mechanism of action of this compound and its effects on brain function.
合成法
N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-(2-fluorobenzyl)phenol with 2-(chloromethyl)benzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride and the reaction of the final product with 2-propen-1-amine hydrochloride. The purity and yield of this compound can be improved through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride is primarily used in scientific research to study the role of dopamine D3 receptors in various physiological and pathological conditions, such as drug addiction, schizophrenia, and Parkinson's disease. It is also used to investigate the pharmacological properties of other dopamine receptor antagonists and agonists. This compound is commonly used in in vitro and in vivo experiments, such as receptor binding assays, behavioral tests, and electrophysiological recordings.
特性
IUPAC Name |
N-[[2-[(2-fluorophenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO.ClH/c1-2-11-19-12-14-7-4-6-10-17(14)20-13-15-8-3-5-9-16(15)18;/h2-10,19H,1,11-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWCSBZFINWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1OCC2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049678-36-5 |
Source


|
| Record name | Benzenemethanamine, 2-[(2-fluorophenyl)methoxy]-N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid](/img/structure/B5329091.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5329099.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5329113.png)

![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5329127.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5329133.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5329138.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5329142.png)
![4-[((2R,5S)-5-{[4-(trifluoromethyl)pyrimidin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5329148.png)
![5-{5-bromo-2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5329155.png)

![N,2-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-furamide](/img/structure/B5329184.png)